1-(methoxymethyl)-2-methyl-1H-indole
Overview
Description
1-(methoxymethyl)-2-methyl-1H-indole is a derivative of indole, a bicyclic aromatic heterocycle. Indole and its derivatives are significant in various fields due to their biological and pharmacological activities. This compound, with the molecular formula C11H13NO, features a methoxymethyl group at the nitrogen atom and a methyl group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(methoxymethyl)-2-methyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of 1H-indole with methoxymethyl chloride in the presence of a base such as sodium hydride. The methylation at the second position can be achieved using methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. For instance, transition metal-catalyzed cyclization reactions of unsaturated substrates are widely used. These methods offer high yields and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(methoxymethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxymethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and methoxymethyl chloride for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(methoxymethyl)-2-methyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-2-methyl-1H-indole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
- 1H-Indole, 1-methyl-2-methyl-
- 1H-Indole, 1-(methoxymethyl)-
- 1H-Indole, 2-methyl-
Comparison: 1-(methoxymethyl)-2-methyl-1H-indole is unique due to the presence of both methoxymethyl and methyl groups, which can influence its reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
1-(methoxymethyl)-2-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-7-10-5-3-4-6-11(10)12(9)8-13-2/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPJNBINOXYLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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